2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide
Overview
Description
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C18H16N4O2 and its molecular weight is 320.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-(3-pyridinylmethyl)acetamide is 320.12732577 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cardiotonic Activity
One notable application of compounds structurally related to 2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-(3-pyridinylmethyl)acetamide is in the field of cardiotonics. For example, a study found that a similar compound, N-[4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)phenyl]acetamide, exhibits potent positive inotropic activity in dogs, suggesting its potential use in heart-related therapies (Robertson et al., 1986).
Diverse Pharmaceutical Applications
The molecule and its derivatives have been highlighted in patents for their diverse pharmaceutical applications, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities (Habernickel, 2002).
Synthesis and Biological Activity
Research has also focused on the synthesis and potential biological activity of related compounds. For instance, compounds like 2-bromo-N-(phenylsulfonyl)acetamide derivatives have been studied for their antimicrobial activity, showing potential as antimicrobial agents (Fahim & Ismael, 2019).
Antisecretory and Antiulcer Agents
Pyridazinone derivatives, akin to the molecule , have been synthesized and investigated for their antisecretory activity, hinting at their potential as antiulcer agents (Yamada et al., 1981).
Novel Synthesis Methods
Research has also delved into novel synthesis methods of pyridazinone derivatives and their use in creating fused azines, indicating their versatility in pharmaceutical chemistry (Ibrahim & Behbehani, 2014).
Histamine Receptor Research
Compounds structurally similar to 2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-(3-pyridinylmethyl)acetamide have been investigated for their potential in treating cognitive disorders through their role as histamine H3 receptor inverse agonists (Hudkins et al., 2011).
Properties
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-17(20-12-14-5-4-10-19-11-14)13-22-18(24)9-8-16(21-22)15-6-2-1-3-7-15/h1-11H,12-13H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEXIEFDIQRXIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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